molecular formula C6H9ClN2O B3067431 5-Amino-1-methylpyridin-2(1H)-one hydrochloride CAS No. 1137721-06-2

5-Amino-1-methylpyridin-2(1H)-one hydrochloride

Cat. No.: B3067431
CAS No.: 1137721-06-2
M. Wt: 160.60
InChI Key: BHWRDMPNTASXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-methylpyridin-2(1H)-one hydrochloride: is a heterocyclic organic compound. It is characterized by a pyridine ring substituted with an amino group at the 5-position and a methyl group at the 1-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloronicotinic acid.

    Amination: The 2-chloronicotinic acid undergoes amination using ammonia or an amine source to introduce the amino group at the 5-position.

    Methylation: The intermediate product is then methylated at the 1-position using a methylating agent such as methyl iodide.

    Cyclization: The resulting compound undergoes cyclization to form the pyridinone ring.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted pyridinone derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biomolecular Interactions: It is used in studies of biomolecular interactions due to its ability to form stable complexes with proteins and nucleic acids.

Medicine:

    Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways. Specific pathways include the inhibition of enzyme activity and interference with signal transduction processes.

Comparison with Similar Compounds

    5-Amino-2-methylpyridin-3-ol: Similar structure but with a hydroxyl group at the 3-position.

    5-Amino-1-ethylpyridin-2(1H)-one: Similar structure but with an ethyl group instead of a methyl group.

    5-Amino-1-methylpyridin-4(1H)-one: Similar structure but with the amino group at the 4-position.

Uniqueness: 5-Amino-1-methylpyridin-2(1H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its solubility in water and ability to form stable complexes with biomolecules make it particularly valuable in scientific research and industrial applications.

Properties

IUPAC Name

5-amino-1-methylpyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-8-4-5(7)2-3-6(8)9;/h2-4H,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWRDMPNTASXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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